molecular formula C41H42O5S B3040516 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside CAS No. 211678-08-9

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

Cat. No. B3040516
CAS RN: 211678-08-9
M. Wt: 646.8 g/mol
InChI Key: DDEYRWOAKGAYDF-RSGFCBGISA-N
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Description

“4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside” is a compound that exhibits distinctive characteristics, making it a well-suited candidate for investigating intricate molecular interactions and the associated cellular mechanisms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 646.834. It has a density of 1.2±0.1 g/cm3. Its boiling point is 745.6±60.0 °C at 760 mmHg .

Scientific Research Applications

Photochemical Reactions and Molecular Structure

A study by Mori and Maeda (1991) explored the photochemical reactions of 2,4,4,6-tetraaryl-4H-pyrans and -4H-thiopyrans, indicating color changes in solid state and solution upon irradiation. This research sheds light on the structural transformations and potential applications of compounds like 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside in photochemical studies, with implications for developing photosensitive materials or understanding molecular dynamics under light exposure (Mori & Maeda, 1991).

Synthesis of Oligosaccharides

Research by Jain and Matta (1992) on the synthesis of oligosaccharides containing the X-antigenic trisaccharide demonstrates the role of complex glycosyl donors in the construction of biologically relevant structures. This study highlights the synthetic utility of compounds like this compound in glycoscience, particularly in the assembly of carbohydrate structures with potential applications in vaccine development and immunology (Jain & Matta, 1992).

Antimicrobial and Antifungal Applications

Bhat, Shalla, and Dongre (2015) developed a methodology for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, showcasing the antimicrobial and antifungal potential of such compounds. This suggests that derivatives of this compound could have applications in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Glycosylation Reaction Studies

A study by Ray, Sarkar, and Roy (1989) on the synthesis of glycosylated compounds underlines the importance of this compound in facilitating glycosylation reactions. This work is crucial for understanding the mechanisms of glycosylation and its application in synthesizing complex carbohydrate molecules, which are significant in drug development and biomolecular research (Ray, Sarkar, & Roy, 1989).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYRWOAKGAYDF-RSGFCBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
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4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
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4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
Reactant of Route 6
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